molecular formula C15H26N2O5 B12927626 (S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid

Cat. No.: B12927626
M. Wt: 314.38 g/mol
InChI Key: WJMYMQGGFFEBPP-NSHDSACASA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a ketone, and a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the piperidine ring: The piperidine ring is introduced through a cyclization reaction, often using a suitable precursor and a cyclizing agent.

    Introduction of the ketone group: The ketone group is introduced via oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Final assembly: The protected amino acid is coupled with the piperidine derivative under peptide coupling conditions, using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers, continuous flow reactors, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride.

    Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed to reveal the active amino group, which can then participate in various biochemical pathways. The piperidine ring and ketone group also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the Boc protecting group allows for selective deprotection and functionalization, while the piperidine ring provides structural rigidity and potential biological activity.

Properties

Molecular Formula

C15H26N2O5

Molecular Weight

314.38 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-piperidin-1-ylpentanoic acid

InChI

InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)16-11(13(19)20)7-8-12(18)17-9-5-4-6-10-17/h11H,4-10H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1

InChI Key

WJMYMQGGFFEBPP-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N1CCCCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N1CCCCC1)C(=O)O

Origin of Product

United States

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